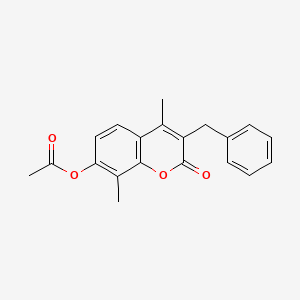

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate

Description

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its chromen-2-one core structure, which is substituted with benzyl, dimethyl, and acetate groups

Properties

IUPAC Name |

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12-16-9-10-18(23-14(3)21)13(2)19(16)24-20(22)17(12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQQWGVGOLAXLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.

Benzylation: The chromen-2-one core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Acetylation: The final step involves the acetylation of the hydroxyl group at the 7-position of the chromen-2-one core using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include the choice of solvents, reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at the benzyl or chromen-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochromen-2-one derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been investigated for its anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound may reduce inflammation and alleviate associated symptoms, making it a potential candidate for developing anti-inflammatory drugs.

Antioxidant Activity

The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is vital for protecting cellular components from damage caused by oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial function, suggesting its potential utility in cancer therapies .

Cholinesterase Inhibition

This compound has shown promise as a cholinesterase inhibitor, which is particularly relevant in Alzheimer's disease research. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), it may enhance cognitive function and provide therapeutic benefits for neurodegenerative conditions.

Material Science

Organic Light Emitting Diodes (OLEDs)

In material science, this compound is explored for its potential application in organic light-emitting diodes (OLEDs). Its unique chromenone structure allows for efficient charge transport and light emission properties, making it suitable for use in electronic materials.

Biological Studies

Enzyme Interaction Studies

The compound serves as a probe in biological studies to investigate enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it a valuable tool for studying biochemical processes and developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

- 4-(((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid

- (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid

Uniqueness

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and bioactivity, making it a valuable candidate for further research and development.

Biological Activity

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 322.36 g/mol. The compound features a chromenone core structure with specific substitutions that enhance its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

- Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: The compound exhibits anti-inflammatory properties by inhibiting COX and LOX enzymes, which play critical roles in the inflammatory response.

- Cholinesterase Inhibition: It has shown potential as a cholinesterase inhibitor, which is significant in the context of Alzheimer's disease. Studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to cognitive enhancement .

2. Antioxidant Activity:

- The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial for protecting cells from damage.

3. Anticancer Activity:

- Research indicates that it can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function, making it a candidate for anticancer therapies .

Table 1: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX and LOX inhibition | |

| Cholinesterase inhibition | AChE and BuChE inhibition | |

| Antioxidant | Free radical scavenging | |

| Anticancer | Induction of apoptosis |

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Neuroprotective Effects:

A study demonstrated that this compound protects SH-SY5Y neuroblastoma cells from neurotoxicity induced by beta-amyloid aggregates. The compound improved cell viability and reduced oxidative stress markers . -

Cognitive Enhancement:

In vitro assays have shown that this compound effectively inhibits cholinesterases at submicromolar concentrations, suggesting its potential for enhancing cognitive function in neurodegenerative diseases like Alzheimer's . -

Anticancer Properties:

Research indicated that the compound could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.